H-D-Arg(NO2)-OMe HCl H-D-Arg(NO2)-OMe HCl N(G)-Nitro-D-arginine methyl ester (D-NAME) is the less active enantiomer of the nitric oxide (NO) synthase inhibitor N(G)-nitro-L-arginine methyl ester (L-NAME;). D-NAME was initially thought to be inactive and was often used as a negative control for L-NAME. Later studies showed that D-NAME (40 mg/kg/day in rats) can have similar but less pronounced effects as L-NAME (40 mg/kg/day in rats) in the cardiovascular system, particularly at long-term timepoints. D-NAME (3-10 µg/mouse) had no effect on nociception in mice assessed using the tail flick test.

Brand Name: Vulcanchem
CAS No.:
VCID: VC21538843
InChI: InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1
SMILES: COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Molecular Formula: C7H16ClN5O4
Molecular Weight: 269.69 g/mol

H-D-Arg(NO2)-OMe HCl

CAS No.:

Cat. No.: VC21538843

Molecular Formula: C7H16ClN5O4

Molecular Weight: 269.69 g/mol

* For research use only. Not for human or veterinary use.

H-D-Arg(NO2)-OMe HCl -

Molecular Formula C7H16ClN5O4
Molecular Weight 269.69 g/mol
IUPAC Name methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Standard InChI InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1
Standard InChI Key QBNXAGZYLSRPJK-NUBCRITNSA-N
Isomeric SMILES COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
SMILES COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Canonical SMILES COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl

Chemical Identity and Nomenclature

H-D-Arg(NO2)-OMe HCl belongs to the class of modified amino acid derivatives, specifically a nitrated D-arginine methyl ester in hydrochloride salt form. This compound possesses multiple chemical identifiers and synonyms in scientific literature.

Basic Identifiers

The compound is characterized by several key identifiers:

ParameterValue
CAS Number50912-92-0
PubChem CID2733512
Molecular FormulaC7H16ClN5O4
Molecular Weight269.69 g/mol
IUPAC Name(R)-methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride

Common Synonyms

The compound is known by multiple synonyms in scientific research:

  • Nomega-Nitro-D-arginine methyl ester hydrochloride

  • D-NAME hydrochloride

  • NG-Nitro-D-arginine methyl ester hydrochloride

  • D-NG-Nitroarginine Methyl Ester hydrochloride

  • H-D-Arg(NO)-OMe HCl

  • N5-[Imino(nitroamino)methyl]-D-ornithine Methyl Ester Hydrochloride

This diversity of nomenclature reflects both its structural components and various naming conventions used across different research disciplines.

Physical and Chemical Properties

H-D-Arg(NO2)-OMe HCl possesses distinct physical and chemical characteristics that are important for its handling, storage, and application in research settings.

Physical Properties

PropertyCharacteristic
Physical StateSolid
AppearanceWhite to off-white powder
Melting Point150-160°C
StabilityHygroscopic
SolubilitySlightly soluble in water and methanol (with sonication)

These properties highlight its relatively stable nature while also indicating the need for careful handling due to its hygroscopic characteristics .

Chemical Structure and Composition

The compound features several key structural elements:

  • A D-configured alpha amino acid backbone

  • A nitrated guanidino group at the delta position

  • A methyl ester of the carboxylic acid function

  • A hydrochloride salt form

The presence of the nitro group on the guanidino function is particularly significant for its biological properties and research applications, as this modification affects its interaction with target enzymes .

ParameterSpecification
Assay≥99%
AppearanceWhite powder
Shelf LifeApproximately 2 years

These parameters ensure the reliability and consistency of the compound for research applications .

Biological Activity and Mechanism

The biological activity of H-D-Arg(NO2)-OMe HCl is particularly noteworthy in comparison to its L-enantiomer, with important distinctions in their mechanisms and effects.

Non-Specific Effects

Despite its lower potency as a NOS inhibitor, research has shown that both L- and D-enantiomers can exhibit non-specific effects in certain experimental systems. Studies with rat polymorphonuclear leukocytes demonstrated that both L-NAME and D-NAME inhibited luminol-dependent chemiluminescence responses in a concentration- and time-dependent manner .

This suggests that some effects attributed to NOS inhibition may involve other mechanisms, highlighting the importance of appropriate controls in experimental designs studying nitric oxide pathways .

Research Applications

H-D-Arg(NO2)-OMe HCl has several important applications in scientific research, particularly in the field of nitric oxide biology and enzyme inhibition studies.

Protein Modification Studies

H-D-Arg(NO2)-OMe·HCl plays a role in biochemical and cellular studies due to its ability to simulate specific post-translational modifications of proteins. Researchers use this synthetic compound to explore the effects of methoxylation and nitration on protein functions, cellular signaling pathways, and disease mechanisms .

Signal Transduction Research

The compound is employed to examine its impact on enzyme activity, protein-protein interactions, and intracellular signaling cascades. Its applications extend to investigating the involvement of methoxylation and nitration in physiological processes and pathological conditions, offering insights that are pertinent to therapeutic interventions .

Comparative Analysis with L-NAME

The comparison between H-D-Arg(NO2)-OMe HCl (D-NAME) and its L-enantiomer (L-NAME) provides valuable insights into the stereospecificity of biological systems and the importance of stereochemistry in pharmacological research.

Structural Comparison

Both compounds share the same chemical formula (C7H16ClN5O4) and similar physical properties, with the critical difference being their stereochemistry at the alpha carbon - D-configuration for D-NAME and L-configuration for L-NAME .

Differential Biological Activity

ParameterD-NAME (H-D-Arg(NO2)-OMe HCl)L-NAME (L-Arg(NO2)-OMe HCl)
CAS Number50912-92-051298-62-5
NOS InhibitionWeak/inactivePotent (IC50 = 70 μM)
Primary Research UseControl in experimentsActive NOS inhibitor
Effect on Blood PressureMinimalSignificant increase (vasoconstrictor)
Conversion to Active FormLimitedConverted to L-NOARG (IC50 = 1.4 μM)

This stark difference in biological activity despite similar chemical structures highlights the critical importance of stereochemistry in enzyme-substrate interactions .

Research Implications

The differential activity between these enantiomers makes them valuable tools for investigating the role of nitric oxide in various physiological and pathological processes. When used together in experimental designs, they allow researchers to distinguish between specific NOS inhibition effects and non-specific actions of the compounds .

ParameterRecommendation
Storage Temperature2-8°C or -20°C
Storage ConditionsCool, dry area; protect from moisture
ContainerAirtight container
Shelf LifeApproximately 2 years under proper storage conditions

The compound's hygroscopic nature necessitates protection from ambient moisture to prevent degradation .

Solution Preparation

When preparing stock solutions, the following considerations are important:

  • Appropriate solvent selection based on experimental requirements

  • Heating to 37°C and ultrasonic bath treatment may improve solubility

  • Stock solutions should be stored in separate aliquots to avoid degradation from repeated freezing and thawing

  • When stored at -80°C, solutions should be used within 6 months; when stored at -20°C, use within 1 month

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